Fmoc-N-Me-D-Asn(Trt)-OH

Description

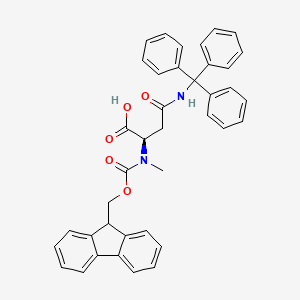

Fmoc-N-Me-D-Asn(Trt)-OH is a protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its structure comprises:

- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile α-amino protecting group, enabling orthogonal deprotection in Fmoc-based SPPS .

- N-Me (N-methylation): Introduces steric hindrance, modulating peptide backbone conformation and resistance to proteolytic degradation.

- D-Asn (D-configuration): Enhances metabolic stability by resisting enzymatic cleavage compared to L-isomers.

- Trt (Trityl): A side-chain protecting group for asparagine, stable under basic conditions but cleaved by mild acids (e.g., 1% TFA) .

Molecular Formula: C₃₈H₃₂N₂O₅

Molecular Weight: 596.7 g/mol

Storage: 2–8°C; soluble in DMSO (100 mg/mL, requiring sonication) .

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDIRBPZCFMAZ-PGUFJCEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Me-D-Asn(Trt)-OH

The core intermediate is prepared via the following steps:

-

Side-Chain Protection : D-Asparagine is reacted with trityl chloride in the presence of a base (e.g., triethylamine) to yield D-Asn(Trt)-OH. This step achieves >95% yield when conducted in anhydrous dichloromethane at 0–5°C.

-

N-Methylation : The α-amino group is methylated using methyl iodide and a hindered base (e.g., DBU) to minimize over-alkylation. Kinetic studies show optimal methylation at 25°C for 12 hours, yielding N-Me-D-Asn(Trt)-OH with 85–90% efficiency.

Introduction of the Fmoc Group

The final step involves Fmoc protection under Schotten-Baumann conditions:

-

N-Me-D-Asn(Trt)-OH is dissolved in a dioxane/water mixture and treated with Fmoc-Cl (1.2 equivalents) at pH 8.5–9.0. The reaction is monitored by HPLC to ensure complete conversion, typically achieving 88–92% yield.

Critical Parameters :

-

Solvent Choice : Dioxane/water (4:1) minimizes racemization compared to THF-based systems.

-

Temperature Control : Maintaining pH <9.5 and temperature <15°C prevents Trt group hydrolysis.

Optimization of Coupling Reactions

Activation Reagents

Coupling this compound to growing peptide chains requires careful selection of activation reagents to avoid side reactions:

-

TBTU/HOBt : Achieves 98% coupling efficiency in 30 minutes but risks uronium adduct formation.

-

DIC/OxymaPure : Slower activation (45–60 minutes) but minimizes racemization, ideal for sterically hindered residues.

Table 2: Coupling Efficiency with Common Reagents

| Reagent System | Coupling Time | Efficiency (%) | Racemization Risk |

|---|---|---|---|

| TBTU/HOBt | 30 min | 98 | Moderate |

| DIC/OxymaPure | 60 min | 95 | Low |

| HATU/DIEA | 20 min | 99 | High |

Analytical Characterization

Purity Assessment

HPLC and LC-MS are critical for verifying the integrity of this compound:

Stability Studies

The Trt group demonstrates excellent stability in DMF and NMP over 72 hours at 25°C, with <2% decomposition. However, prolonged exposure to TFA (>4 hours) leads to gradual deprotection, necessitating precise cleavage protocols.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-D-Asn(Trt)-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorenyl or trityl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Protein-Protein Interactions :

Peptides synthesized with Fmoc-N-Me-D-Asn(Trt)-OH are utilized to study interactions between proteins at a molecular level. Understanding these interactions is crucial for elucidating cellular processes and signaling pathways.

Enzyme-Substrate Interactions :

This compound aids in investigating the specificity and efficiency of enzyme catalysis by enabling the synthesis of peptides that mimic natural substrates.

Receptor-Ligand Binding :

Research involving peptides derived from this compound has demonstrated its utility in studying how ligands bind to receptors, which is essential for drug design and development .

Medical Applications

Drug Development :

Peptides incorporating this compound are being explored for their therapeutic potential. They are particularly relevant in designing peptide-based drugs and vaccines, enhancing the stability and bioavailability of therapeutic agents .

Diagnostics :

The pharmaceutical industry employs this compound for producing diagnostic peptides that can be used in various assays and tests, contributing to advancements in medical diagnostics.

Industrial Applications

Pharmaceutical Production :

In industrial settings, this compound is used to synthesize complex peptides required for therapeutic applications. The compound's properties allow for large-scale production while maintaining high purity standards .

Bioconjugation :

This amino acid derivative plays a role in bioconjugation processes, facilitating the attachment of peptides to other biomolecules. This capability is crucial for developing targeted therapies and diagnostic agents .

Research Innovations

Recent advancements in Fmoc SPPS technology have led to improvements in peptide quality, synthesis time, and novel synthetic targets. The continuous development of new methodologies enhances the versatility of this compound in research applications .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-D-Asn(Trt)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural Analogues: Fmoc-Asn(Trt)-OH vs. Fmoc-N-Me-D-Asn(Trt)-OH

Key Differences :

Side-Chain Protecting Group Variants

Insights :

N-Methylated Amino Acid Analogues

Comparison with this compound :

Solubility and Handling

Biological Activity

Introduction

Fmoc-N-Me-D-Asn(Trt)-OH, a derivative of asparagine, is utilized extensively in peptide synthesis due to its unique structural properties and biological activity. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methyl group at the nitrogen, and a trityl (Trt) protecting group on the side chain. The combination of these groups enhances its stability and solubility, making it a valuable building block in peptide chemistry.

- Molecular Formula : C39H34N2O5

- Molecular Weight : 610.698 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 836.3 ± 65.0 °C at 760 mmHg

- Melting Point : Not Available

- Flash Point : 459.6 ± 34.3 °C

This compound exhibits biological activity primarily through its role in peptide synthesis. The Fmoc group allows for easy removal under basic conditions, facilitating the assembly of peptides with specific sequences. The N-methylation reduces steric hindrance and can influence the biological properties of the resulting peptides, such as their binding affinity and stability in physiological conditions.

Biological Applications

-

Peptide Synthesis :

- This compound is commonly used in solid-phase peptide synthesis (SPPS). Its trityl group protects the side chain amine, preventing unwanted reactions during coupling processes.

- Studies have shown that using this derivative results in significantly purer peptides compared to other asparagine derivatives, which is crucial for therapeutic applications .

-

Pharmacological Properties :

- Peptides synthesized with this compound have been investigated for their activity against various biological targets, including enzymes and receptors involved in metabolic pathways.

- For instance, certain peptides containing D-asparagine residues have been linked to neuroprotective effects and modulation of neurotransmitter release .

Case Study 1: Neuroprotective Peptide Development

A study focused on developing neuroprotective peptides utilized this compound as a building block. The synthesized peptides demonstrated significant activity in reducing neuronal apoptosis in vitro, indicating potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Peptide Synthesis

Research on antimicrobial peptides has incorporated this compound to enhance the stability and efficacy of the peptides against bacterial strains. The resultant peptides showed improved activity compared to their non-modified counterparts, highlighting the importance of this compound in drug design.

Comparative Analysis

| Property | This compound | Other Asparagine Derivatives |

|---|---|---|

| Purity | ≥ 99% | ≤ 95% |

| Solubility in DMF | High | Moderate |

| Stability during synthesis | High | Variable |

| Biological Activity | Significant | Lower |

Q & A

Q. What is the role of Fmoc-N-Me-D-Asn(Trt)-OH in Fmoc solid-phase peptide synthesis (SPPS)?

this compound is used to incorporate N-methyl-D-asparagine residues into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the Trityl (Trt) group shields the side-chain amide. The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling .

Q. How should this compound be handled and dissolved for experimental use?

The compound is typically dissolved in DMSO at concentrations up to 100 mg/mL, with sonication (37°C, 10–15 minutes) to ensure complete solubilization. Solutions should be prepared fresh to avoid degradation. For long-term storage, keep the lyophilized powder at -20°C; short-term use (≤1 month) allows storage at 4°C .

Q. What purification methods are recommended for peptides containing N-methyl-D-asparagine?

Reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. Monitor elution at 220 nm for peptide bonds and 254 nm for Fmoc-related byproducts. Purity criteria should exceed ≥95% (HPLC), with LC-MS validation to confirm molecular weight .

Advanced Research Questions

Q. How can racemization of this compound during coupling be minimized?

Racemization is suppressed by:

- Using activating reagents like DIC (N,N'-diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole) or OxymaPure.

- Adding collidine (2,4,6-trimethylpyridine) as a base instead of DIEA to reduce enantiomerization .

- Optimizing pre-activation time (5–10 minutes) via Design of Experiments (DOE) to balance efficiency and side reactions .

Q. Does the N-methyl group in this compound impact coupling efficiency?

Yes. The N-methyl group introduces steric hindrance, requiring extended coupling times (2–4 hours) or elevated temperatures (40–50°C). Microwave-assisted synthesis (5–10 sec pulses at 50°C) can enhance kinetics without racemization .

Q. How do environmental factors influence the stability of the Trityl protecting group?

The Trt group is stable under standard SPPS conditions but may undergo partial acidolysis in high-TFA cleavage cocktails (>95% TFA). Add scavengers like triisopropylsilane (TIS, 1–5%) to prevent side-chain modifications. Monitor stability via LC-MS for truncated peptides .

Q. What analytical strategies detect side reactions during synthesis with this compound?

Q. Are microwave conditions viable for coupling this compound in SPPS?

Microwave irradiation (50°C, 10–20 W) reduces coupling times by 50–70% while maintaining >99% yield. Use short bursts (5–10 sec) to prevent localized overheating, which can degrade the Trt group. Validate outcomes with circular dichroism (CD) to confirm chiral integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.